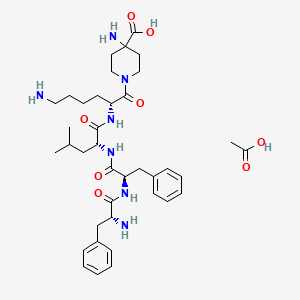Difelikefalin acetate
CAS No.: 1024829-44-4
Cat. No.: VC8196183
Molecular Formula: C38H57N7O8
Molecular Weight: 739.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1024829-44-4 |
|---|---|
| Molecular Formula | C38H57N7O8 |
| Molecular Weight | 739.9 g/mol |
| IUPAC Name | acetic acid;4-amino-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C36H53N7O6.C2H4O2/c1-24(2)21-29(32(45)40-28(15-9-10-18-37)34(47)43-19-16-36(39,17-20-43)35(48)49)42-33(46)30(23-26-13-7-4-8-14-26)41-31(44)27(38)22-25-11-5-3-6-12-25;1-2(3)4/h3-8,11-14,24,27-30H,9-10,15-23,37-39H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)(H,48,49);1H3,(H,3,4)/t27-,28-,29-,30-;/m1./s1 |
| Standard InChI Key | MZWHRPKAHCWTOI-KGURMGBCSA-N |
| Isomeric SMILES | CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N.CC(=O)O |
| SMILES | CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N.CC(=O)O |
| Canonical SMILES | CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N.CC(=O)O |
Introduction
Chemical and Structural Characteristics
Molecular Composition
Difelikefalin acetate is a tetracyclic peptide comprising D-phenylalanyl, D-leucyl, D-lysyl, and piperidinyl residues. Its acetate salt form enhances solubility, critical for intravenous administration. Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula (base) | C₃₆H₅₃N₇O₆ | |
| Molecular Weight (base) | 679.4 g/mol | |
| Acetate Content | 1.0–2.0 moles per peptide | |
| pKa Values | 2.4, 7.3, 8.9, 10.2 | |
| Solubility | Freely soluble in water |
The stereochemistry of its amino acids—all in D-configuration except the piperidinyl residue—prevents enzymatic degradation, extending its half-life to ~27 hours . X-ray powder diffraction confirms its amorphous nature, with no polymorphic forms identified .
Synthesis and Manufacturing
The production process employs Fmoc solid-phase peptide synthesis (SPPS), anchored to a resin support for efficient purification . Critical steps include:
-
Resin Loading: Incorporation of D-phenylalanine via hydroxymethylphenoxy linker.
-
Chain Elongation: Sequential addition of D-leucine, D-lysine, and piperidinyl residues.
-
Cleavage and Deprotection: Trifluoroacetic acid (TFA) treatment releases the peptide while removing protecting groups.
-
Purification: Reverse-phase HPLC with ammonium acetate buffer achieves >99.5% purity .
Process-related impurities, such as tert-butyl derivatives (<0.1%), are controlled through in-process checks and final product specifications .
Pharmacological Profile
Mechanism of Action
Difelikefalin selectively activates peripheral KORs, modulating itch signaling through:
-
Inhibition of Pruritogens: Blocks substance P and interleukin-31 signaling in dorsal root ganglia .
-
Neuroimmune Regulation: Reduces mast cell degranulation and histamine release .
-
Spinal Cord Modulation: Enhances dynorphin-mediated suppression of pruriceptive neurons .
Unlike traditional opioids, its charged structure restricts blood-brain barrier penetration, avoiding respiratory depression or addiction .
Pharmacokinetics
Administered as a 0.5 mcg/kg IV bolus during hemodialysis, difelikefalin exhibits:
-
Volume of Distribution: 238 mL/kg, indicating limited tissue penetration .
-
Metabolism: Minimal hepatic involvement; 95% excreted unchanged in urine .
-
Half-Life: 27 hours, aligning with thrice-weekly dialysis schedules .
Clinical Efficacy and Trial Data
Phase III KALM Trials
The KALM-1 (NCT03422653) and KALM-2 (NCT03546807) studies randomized 851 hemodialysis patients to difelikefalin or placebo :
| Outcome Measure | KALM-1 (Difelikefalin vs. Placebo) | KALM-2 (Difelikefalin vs. Placebo) |
|---|---|---|
| ≥3-Point WI-NRS Improvement | 52% vs. 31% (OR=2.72; p<0.001) | 50% vs. 37% (OR=1.61; p=0.003) |
| ≥4-Point WI-NRS Improvement | 39% vs. 18% (OR=3.10; p<0.001) | 34% vs. 22% (OR=1.84; p=0.002) |
| Itch-Related QoL Improvement | 52% vs. 32% (p<0.001) | 49% vs. 38% (p=0.01) |
Patients reported significant reductions in sleep disruption (45% vs. 28%) and depressive symptoms .
Regulatory and Quality Considerations
Specifications and Stability
KORSUVA injection (65 mcg/1.3 mL) meets stringent criteria:
| Parameter | Requirement |
|---|---|
| pH | 5.0–7.0 |
| Osmolality | 240–340 mOsm/kg |
| Acetic Acid | 36–44 mM |
| Degradation Impurities | ≤0.5% total |
Lyophilized powder remains stable for 24 months at 2–8°C; reconstituted solutions are stable for 24 hours at room temperature .
Comparative Cost-Effectiveness
CADTH analyses estimate a incremental cost-effectiveness ratio (ICER) of $28,500 per quality-adjusted life year (QALY) vs. standard care, deemed cost-effective in Canada .
Future Directions and Ongoing Research
Emerging applications under investigation include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume